molecular formula C13H14F3NO B11861660 3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]

3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]

Cat. No.: B11861660
M. Wt: 257.25 g/mol
InChI Key: DRMJFWNCFSTWCW-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidine] is a complex organic compound characterized by the presence of a trifluoromethyl group and a spiro structure. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of pharmaceutical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves multiple steps, starting with the formation of the isobenzofuran and piperidine rings. One common method includes the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the molecule . These reactions often require specific reagents such as trifluoromethyl sulfonyl chloride and catalysts like photoredox catalysts under visible light .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation, and photoredox catalysts for visible-light-driven reactions . Conditions often involve controlled temperatures and specific solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4’-piperidine] has a wide range of scientific research applications:

Properties

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

1-(trifluoromethyl)spiro[1H-2-benzofuran-3,4'-piperidine]

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)11-9-3-1-2-4-10(9)12(18-11)5-7-17-8-6-12/h1-4,11,17H,5-8H2

InChI Key

DRMJFWNCFSTWCW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=CC=CC=C3C(O2)C(F)(F)F

Origin of Product

United States

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